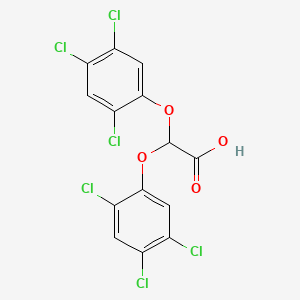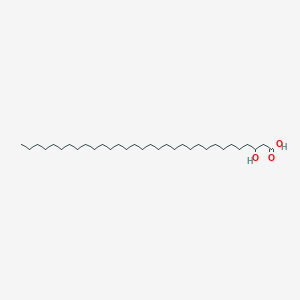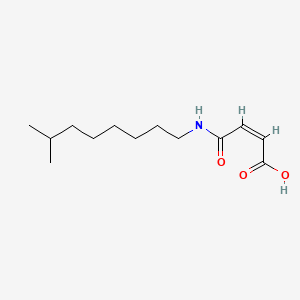
4-(Isononylamino)-4-oxoisocrotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isononylamino)-4-oxoisocrotonic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an isononylamino group and an oxoisocrotonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isononylamino)-4-oxoisocrotonic acid can be achieved through several methods. One common approach involves the amidation of isononylamine with oxoisocrotonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Isononylamino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated compounds.
Wissenschaftliche Forschungsanwendungen
4-(Isononylamino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Isononylamino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-(Isononylamino)-4-oxoisocrotonic acid: shares similarities with other amino acids such as alanine, glycine, and leucine.
Unique Features: Unlike these amino acids, this compound has a unique isononylamino group, which imparts distinct chemical properties and reactivity.
Uniqueness: The presence of the isononylamino group makes this compound unique in its class. This structural feature allows it to participate in specific reactions and interactions that are not observed with other amino acids.
Eigenschaften
CAS-Nummer |
71843-64-6 |
|---|---|
Molekularformel |
C13H23NO3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(Z)-4-(7-methyloctylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H23NO3/c1-11(2)7-5-3-4-6-10-14-12(15)8-9-13(16)17/h8-9,11H,3-7,10H2,1-2H3,(H,14,15)(H,16,17)/b9-8- |
InChI-Schlüssel |
WBJOIESLCNVJMW-HJWRWDBZSA-N |
Isomerische SMILES |
CC(C)CCCCCCNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(C)CCCCCCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


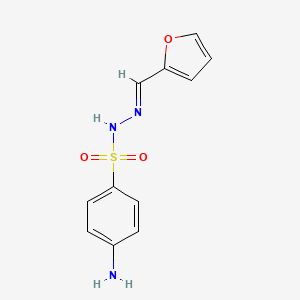
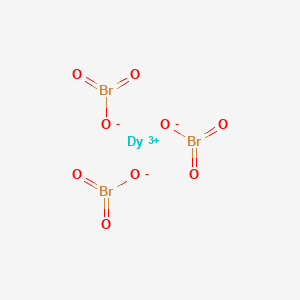


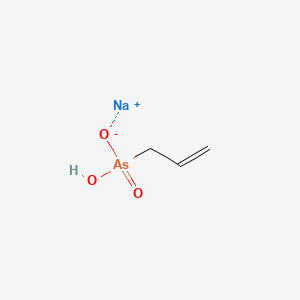
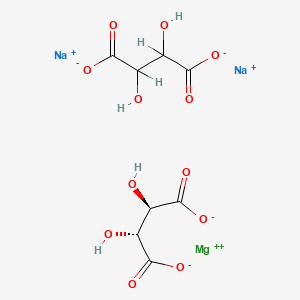
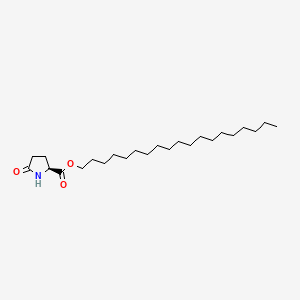
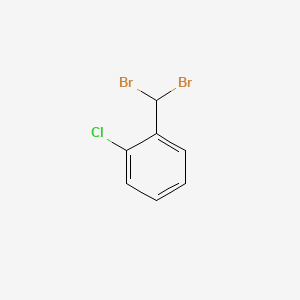
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
